molecular formula C10H6BrNO2 B1206322 N-(4-Bromophenyl)maleimide CAS No. 13380-67-1

N-(4-Bromophenyl)maleimide

Cat. No. B1206322
CAS RN: 13380-67-1
M. Wt: 252.06 g/mol
InChI Key: FECSFBYOMHWJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Bromophenyl)maleimide” is an organic compound with the empirical formula C10H6BrNO2 . It is also known by the synonyms “1-(4-Bromophenyl)-1H-pyrrole-2,5-dione” and "N-(p-Bromophenyl)maleimide" .


Synthesis Analysis

The radical copolymerization of methyl methacrylate (MMA, M1) and N-(4-bromophenyl) maleimide (N4BrPhMI, M2) in dioxane at 60 °C was performed with AIBN as initiator . Another study reported the anionic polymerization of 4-Hal-PMI with lithium tert-butoxide at -60°C .


Molecular Structure Analysis

The molecular weight of “N-(4-Bromophenyl)maleimide” is 252.06 g/mol . The IUPAC Standard InChI is InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H .


Chemical Reactions Analysis

The chemical reactivity of “N-(4-Bromophenyl)maleimide” is influenced by its physicochemical properties, including its chemical structure and lipophilicity . It has been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .


Physical And Chemical Properties Analysis

“N-(4-Bromophenyl)maleimide” is a powder with a melting point of 125-130 °C . Its density is 1.7±0.1 g/cm3 and it has a boiling point of 368.2±25.0 °C at 760 mmHg .

Scientific Research Applications

Molecular Structure and Properties

“N-(4-Bromophenyl)maleimide” has the molecular formula C10H6BrNO2 and a molecular weight of 252.064 . It’s a compound that can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can provide insights into the compound’s spatial configuration, which is crucial in understanding its interactions with other molecules.

Phase Change and Reaction Thermochemistry

The compound has specific phase change data and reaction thermochemistry data . For instance, it has an enthalpy of sublimation of 105.9 ± 0.7 kJ/mol at a temperature range of 350 - 370 K . This information is vital in understanding the compound’s stability and reactivity under different conditions.

Spectral Analysis

“N-(4-Bromophenyl)maleimide” has specific spectral data, including an IR Spectrum and a Mass spectrum (electron ionization) . These spectra can be used to identify or confirm the identity of the compound, determine its purity, or study its molecular structure.

Reaction Search

The NIST Chemistry WebBook allows for a reaction search for this species . This feature can be used to explore all reactions involving “N-(4-Bromophenyl)maleimide”, providing a comprehensive view of its reactivity and potential applications in various chemical reactions.

Thiol Derivatization

A significant application of “N-(4-Bromophenyl)maleimide” is in the derivatization of thiols . A new mass spectral method has been developed using C-14 labeled N-para-bromophenylmaleimide (BPM) to selectively derivatize thiols . This method can be used to identify biologically important thiols, which play crucial roles in various biological processes.

Chemical Synthesis

“N-(4-Bromophenyl)maleimide” can be used in the synthesis of various other compounds . For example, it can react with other molecules to form a compound with the formula C30H20BrNO3 . This highlights its potential use in the synthesis of complex molecules for various applications.

Safety And Hazards

“N-(4-Bromophenyl)maleimide” is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-bromophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECSFBYOMHWJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158373
Record name N-(4-Bromophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)maleimide

CAS RN

13380-67-1
Record name N-(4-Bromophenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)maleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)maleimide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromophenyl)maleimide
Reactant of Route 3
N-(4-Bromophenyl)maleimide
Reactant of Route 4
Reactant of Route 4
N-(4-Bromophenyl)maleimide
Reactant of Route 5
Reactant of Route 5
N-(4-Bromophenyl)maleimide
Reactant of Route 6
Reactant of Route 6
N-(4-Bromophenyl)maleimide

Q & A

Q1: What is the structural characterization of NBPMI?

A1: NBPMI consists of a maleimide ring substituted with a 4-bromophenyl group at the nitrogen atom. Here's a breakdown:

  • Spectroscopic Data: The presence of specific functional groups is confirmed through spectroscopic methods:
    • IR Spectroscopy: Characteristic bands for C=O stretching (imide), C=C stretching (aromatic and maleimide), C-H stretching (aromatic), and C-Br stretching are observed. []
    • NMR Spectroscopy: Proton and carbon NMR spectra provide detailed information about the chemical environment and arrangement of atoms within the molecule. []

Q2: How does NBPMI contribute to the properties of polymers it forms?

A: NBPMI is known to enhance the thermal stability of polymers. For instance, when copolymerized with acrylonitrile, the resulting material exhibits a higher thermal stability compared to pure polyacrylonitrile. The glass transition temperature (Tg) of these copolymers also increases significantly with the incorporation of NBPMI. [] Similar improvements in thermal stability have been observed in copolymers of NBPMI with alkyl methacrylates. []

Q3: What is the significance of monomer reactivity ratios in NBPMI copolymerization?

A: Monomer reactivity ratios are essential parameters in copolymerization reactions as they dictate the composition and, consequently, the properties of the resulting copolymer. Studies have determined the reactivity ratios of NBPMI with various monomers like styrene, methyl acrylate, methyl methacrylate, and acrylonitrile. [, , , ] For instance, NBPMI exhibits a strong tendency towards alternating copolymerization with styrene, meaning the two monomers prefer to add to the growing polymer chain in an alternating fashion. [] This behavior allows for fine-tuning the copolymer composition and properties.

Q4: Are there analytical methods to study NBPMI and its polymers?

A4: Yes, various analytical techniques are employed to characterize and quantify NBPMI and its copolymers. These include:

  • Elemental Analysis: This method helps determine the copolymer composition by quantifying the elemental content of specific atoms, such as bromine, within the polymer structure. []
  • Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to evaluate the thermal stability of NBPMI copolymers by measuring their weight loss as a function of temperature. [, ]
  • Spectroscopic Techniques: IR and NMR spectroscopy are utilized to confirm the presence of characteristic functional groups and analyze the structural features of both NBPMI and its copolymers. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.